![molecular formula C18H18FNO5 B7502803 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BMS-986177 and belongs to the class of piperidine carboxylic acids.
作用機序
The mechanism of action of 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid involves the inhibition of DPP-4 enzyme activity. DPP-4 is responsible for the degradation of glucagon-like peptide-1 (GLP-1), which is an incretin hormone that stimulates insulin secretion. By inhibiting DPP-4, the levels of GLP-1 increase, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been reported to increase insulin secretion and improve glucose tolerance in mice. It has also been shown to improve glucose control and reduce HbA1c levels in diabetic rats.
実験室実験の利点と制限
The advantages of using 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid in lab experiments include its potential therapeutic applications in diabetes and its ability to inhibit DPP-4 enzyme activity. The limitations include the need for further studies to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research on 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid. These include:
1. Clinical trials to determine its safety and efficacy in humans.
2. Studies to determine its potential therapeutic applications in other diseases such as obesity and metabolic syndrome.
3. Development of more potent and selective DPP-4 inhibitors.
4. Studies to determine its mechanism of action in more detail.
5. Investigation of its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in diabetes. Its mechanism of action involves the inhibition of DPP-4 enzyme activity, leading to an increase in insulin secretion and a decrease in blood glucose levels. While there are limitations to its use in lab experiments, further research is needed to determine its efficacy and safety in humans and its potential therapeutic applications in other diseases.
合成法
The synthesis of 1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid has been reported in the scientific literature. The synthesis involves the reaction of 4-fluorobenzyl alcohol with furan-2-carboxylic acid in the presence of a base to form the corresponding ester. The ester is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the desired compound.
科学的研究の応用
1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been reported to have an inhibitory effect on the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a role in glucose metabolism. This inhibition can lead to an increase in insulin secretion and a decrease in blood glucose levels, making it a potential treatment for type 2 diabetes.
特性
IUPAC Name |
1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c19-13-1-3-14(4-2-13)24-11-15-5-6-16(25-15)17(21)20-9-7-12(8-10-20)18(22)23/h1-6,12H,7-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMJZKCOJDXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
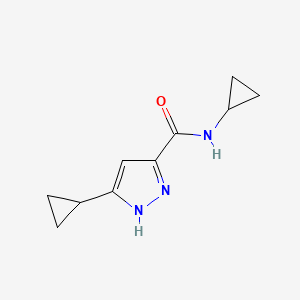
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)

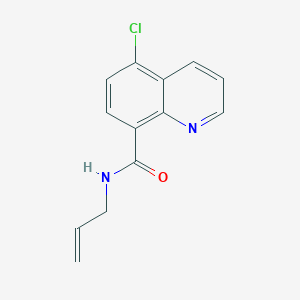
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)
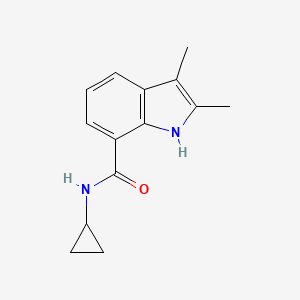
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
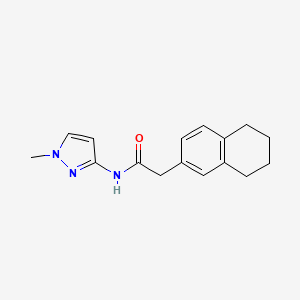
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
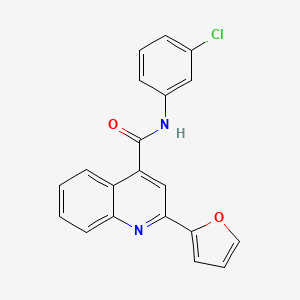
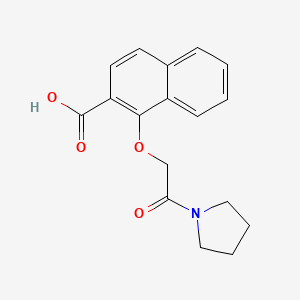
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
